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Compound of Interest

Compound Name: 2-Acetoxy-3'-bromobenzophenone

CAS No.: 890099-19-1

Cat. No.: B1292225 Get Quote

Executive Summary
2-Acetoxy-3'-bromobenzophenone (CAS: 890099-19-1) is a functionalized diaryl ketone

intermediate. Its structural dual-functionality—containing an electrophilic bromine handle for

cross-coupling (e.g., Suzuki-Miyaura, Heck) and a protected ortho-phenolic ester—makes it a

critical building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and

UV-absorbing polymers.

Precise solubility data for this compound is sparse in open literature. This guide synthesizes

analog-derived solubility estimates with a rigorous, self-validating experimental protocol to

allow researchers to determine exact saturation limits for their specific batch conditions.
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Property Specification

Chemical Name 2-Acetoxy-3'-bromobenzophenone

CAS Number 890099-19-1

Molecular Formula C₁₅H₁₁BrO₃

Molecular Weight 319.16 g/mol

Structural Features

[1][2][3] • Benzophenone Core: Lipophilic,

aromatic stacking.• 2-Acetoxy Group:

Hydrolytically sensitive (ester), H-bond

acceptor.• 3'-Bromo Group: Lipophilic, heavy

atom effect.

Physical State Solid (White to off-white crystalline powder)

Predicted LogP ~3.8 – 4.2 (Highly Lipophilic)

Melting Point
Estimated: 65–85 °C (Based on 3-

bromobenzophenone analogs)

Solubility Landscape
The solubility of 2-Acetoxy-3'-bromobenzophenone is governed by "like dissolves like"

principles. Its high lipophilicity (LogP > 3) and lack of hydrogen bond donors make it highly

soluble in aprotic polar solvents and chlorinated hydrocarbons.

Predicted Solubility Profile
Data derived from structural analogs (Benzophenone, 4-Chlorobenzophenone, 2-

Acetoxybenzophenone).
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Solvent Class Specific Solvents Predicted Solubility
Application
Context

Chlorinated
Dichloromethane

(DCM), Chloroform

Very High (>200

mg/mL)

Ideal for extraction

and loading onto silica

columns.

Esters/Ketones Ethyl Acetate, Acetone
High (100–200

mg/mL)

Preferred solvents for

reaction medium and

crystallization.

Ethers THF, 2-MeTHF, MTBE High (80–150 mg/mL)

Standard solvents for

Grignard/Rieke metal

formation.

Alcohols
Methanol, Ethanol,

IPA

Moderate (20–80

mg/mL)

Temperature

Dependent. High

solubility at reflux; low

at RT. Ideal for

recrystallization.

Hydrocarbons
Hexanes, Heptane,

Toluene
Low to Moderate

Toluene dissolves well

hot; Hexanes act as

Anti-Solvents.

Aqueous
Water, acidic/basic

buffers

Insoluble (<0.1

mg/mL)

Use for aqueous

workup (phase

separation). Caution:

Basic pH triggers

hydrolysis.

Critical Stability Note
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WARNING: The 2-acetoxy group is susceptible to hydrolysis in the presence of strong bases

(NaOH, KOH) or strong acids in aqueous media, converting the compound to 2-hydroxy-3'-

bromobenzophenone. All solubility testing should be performed in neutral, anhydrous solvents

where possible.

Experimental Protocol: Gravimetric Solubility
Determination
Since batch-specific purity affects solubility, researchers must validate saturation points

empirically. This protocol ensures reproducible data generation.

Workflow Diagram
The following logic flow illustrates the "Saturation Shake-Flask" method, the gold standard for

solubility determination.
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Click to download full resolution via product page

Figure 1: Standardized workflow for determining gravimetric solubility limits.

Step-by-Step Methodology
Preparation: Weigh approx. 100 mg of 2-Acetoxy-3'-bromobenzophenone into a 4 mL

glass vial.

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Ethanol).

Saturation: Cap tightly. Agitate (shaker or magnetic stir bar) at the target temperature (e.g.,

25°C) for 24 hours. Ensure undissolved solid remains visible; if not, add more solid.
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Filtration: Using a pre-warmed syringe and a 0.45 µm PTFE filter, withdraw the supernatant.

Quantification:

Transfer exactly 0.5 mL of filtrate to a pre-weighed tare vessel.

Evaporate solvent under vacuum or nitrogen stream.

Weigh the dry residue.

Calculation:

Process Application: Recrystallization Strategy
For purification, a Binary Solvent System is recommended due to the compound's steep

solubility curve in alcohols.

Recommended Solvent Systems
System A (Standard): Ethanol (Solvent) / Water (Anti-Solvent).

Dissolve in hot Ethanol. Add water dropwise until turbidity persists. Cool slowly.

System B (High Purity): Ethyl Acetate (Solvent) / Hexanes (Anti-Solvent).

Ideal for removing non-polar impurities.[4]

System C (Scale-Up): Toluene.

High solubility at reflux (110°C), low solubility at 0°C. Single-solvent systems are preferred

for manufacturing.
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Crude 2-Acetoxy-3'-bromobenzophenone

Soluble in Hot EtOH?

System A:
Dissolve in min. Hot EtOH

Add Warm H2O to Cloud Point

Yes (Preferred)

System B:
Dissolve in min. Hot EtOAc

Add Hexanes to Cloud Point

No (Too Lipophilic)

Yes No

Cool to RT, then 0°C

Filter & Wash with
Cold Anti-Solvent

Click to download full resolution via product page

Figure 2: Decision logic for selecting the optimal recrystallization solvent system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Reagents & Solvents [chem.rochester.edu]

2. 2-Acetoxy-3'-bromobenzophenone | ChemScene | Chemikart [kit-electrolyte-analyzers-
zone.chemikart.com]

3. Synthesis method of bromfenac sodium impurity standard substance 2-amino-3-(4-bromo
benzoyl) benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

4. reddit.com [reddit.com]

5. Benzophenone - Sciencemadness Wiki [sciencemadness.org]

6. 2-Acetoxy-3'-bromobenzophenone | #5175-18 | Rieke Metals Products & Services
[riekemetals.com]

7. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Guide: Solubility Profile & Process
Optimization for 2-Acetoxy-3'-bromobenzophenone]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1292225#2-acetoxy-3-
bromobenzophenone-solubility-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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